molecular formula C5H4FNO B1303124 2-Fluoropyridin-4-ol CAS No. 22282-69-5

2-Fluoropyridin-4-ol

Cat. No. B1303124
CAS RN: 22282-69-5
M. Wt: 113.09 g/mol
InChI Key: BRLSDLHMGRDAPF-UHFFFAOYSA-N
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Description

2-Fluoropyridin-4-ol, also known as 2-fluoro-4-hydroxypyridine or 2-fluoro-1H-pyridin-4-one, is an organic compound with the molecular formula C5H4FNO . It has a molecular weight of 113.09 g/mol .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-Fluoropyridin-4-ol, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-Fluoropyridin-4-ol is represented by the InChI code 1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) and the InChIKey BRLSDLHMGRDAPF-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CNC(=CC1=O)F .


Physical And Chemical Properties Analysis

2-Fluoropyridin-4-ol is a polar compound with a melting point of -1°C (30.2°F) and a density of 1.314 g/cm³ at room temperature. It is slightly soluble in water and highly soluble in polar organic solvents such as ethanol, methanol, and acetone. The compound has a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Fluoropyridin-4-ol: is a key intermediate in the synthesis of fluorinated pyridines, which are compounds with a wide range of applications due to their unique physical, chemical, and biological properties . The introduction of fluorine atoms into pyridine rings results in reduced basicity and reactivity compared to chlorinated and brominated analogues, making them valuable in creating more stable and selective products.

Radiopharmaceuticals

The compound is utilized in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents . These agents are used in positron emission tomography (PET) scans, a type of nuclear medicine imaging that provides high-resolution pictures of functional processes in the body.

Agricultural Chemistry

In the search for new agricultural products with improved properties, 2-Fluoropyridin-4-ol serves as a building block for the introduction of fluorine atoms into lead structures . Fluorine-containing compounds have been commercialized as active ingredients in agricultural products due to their enhanced physical and biological properties.

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom, with many medicinal candidates being discovered over the years . 2-Fluoropyridin-4-ol can be a precursor in the development of these fluorinated drugs, contributing to the steady increase in the development of fluorinated chemicals.

Chemical Synthesis

2-Fluoropyridin-4-ol: is involved in various chemical synthesis processes, where its incorporation can lead to the creation of novel compounds with desired properties for industrial applications .

properties

IUPAC Name

2-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376495
Record name 2-Fluoropyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridin-4-ol

CAS RN

253435-42-6, 22282-69-5
Record name 2-Fluoro-4(1H)-pyridinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridin-4-ol
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